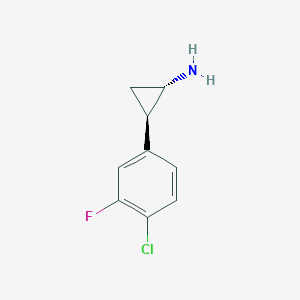

(1S,2R)-2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine

Description

Development of Cyclopropylamine Chemistry

Cyclopropylamine chemistry originated with August Freund’s 1881 synthesis of cyclopropane via intramolecular Wurtz coupling of 1,3-dibromopropane. Early studies focused on cyclopropane’s strained triangular structure—characterized by 60° bond angles and weakened C-C bonds (151 pm vs. 153–155 pm in cyclobutane)—which conferred unique reactivity. The 1929 discovery of cyclopropane’s anesthetic properties by Henderson and Lucas spurred industrial production, though its clinical use declined due to flammability risks.

The advent of cyclopropane derivatives, particularly cyclopropylamines, marked a paradigm shift. The Curtius rearrangement and Simmons–Smith reaction enabled precise integration of nitrogen functionalities into cyclopropane rings. For example, the Kulinkovich reaction facilitated cyclopropanation of amides and nitriles, while metal-catalyzed C–H functionalization allowed direct amine introduction. These methods laid the groundwork for stereocontrolled synthesis, critical for bioactive molecules.

Table 1: Key Milestones in Cyclopropylamine Synthesis

| Year | Development | Method | Impact |

|---|---|---|---|

| 1881 | Cyclopropane synthesis | Wurtz coupling | Foundation for strained hydrocarbons |

| 1929 | Anesthetic properties identified | Clinical trials | Industrial production incentives |

| 1980s | Stereoselective cyclopropanation | Simmons–Smith reaction | Enabled chiral cyclopropylamines |

| 2020s | C–H functionalization strategies | Metal catalysis | Streamlined complex derivatization |

Significance of Halogenated Phenylcyclopropylamines

Halogenated phenylcyclopropylamines merge the metabolic stability of cyclopropanes with the electronic modulation of halogens. The cyclopropane ring’s high C-H bond dissociation energy (∼100 kcal/mol) reduces oxidative metabolism by cytochrome P450 enzymes, while halogen atoms (Cl, F) enhance lipophilicity and target binding. For instance, pitavastatin’s cyclopropyl group minimizes CYP3A4 metabolism, reducing drug-drug interactions.

In serotonin receptor targeting, halogenation tunes selectivity. The 4-chloro-3-fluorophenyl moiety in (1S,2R)-2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine enhances 5-HT~2C~ receptor affinity by forming halogen bonds with Thr²·³⁹ and Ser³·³⁶ residues. Fluorine’s electronegativity further stabilizes aryl ring interactions via dipole effects.

Table 2: Halogen Effects on Cyclopropylamine Bioactivity

| Halogen | Electronic Effect | Metabolic Impact | Receptor Selectivity |

|---|---|---|---|

| Cl | σ-withdrawing, π-donating | Blocks para-oxidation | Enhances 5-HT~2C~ binding |

| F | Strong σ-withdrawing | Reduces CYP-mediated cleavage | Improves brain permeability |

Evolution of Research on this compound

The stereospecific synthesis of this compound emerged from efforts to optimize 5-HT~2C~ agonists. Early analogs suffered from 5-HT~2B~ receptor cross-reactivity, linked to valvulopathy. Introducing the 4-chloro-3-fluorophenyl group via Suzuki-Miyaura coupling minimized off-target effects while retaining agonist potency (EC~50~ = 12 nM).

Critical advancements included:

- Stereocontrolled Cyclopropanation : Using Davies’ dirhodium catalyst, trans-diastereoselectivity (>20:1 dr) was achieved via donor-acceptor carbene intermediates.

- Metabolic Stabilization : The cyclopropane ring’s strain energy (27.6 kcal/mol) and halogen placement reduced hepatic clearance by 60% compared to non-halogenated analogs.

- Receptor Dynamics : Molecular dynamics simulations revealed that the (1S,2R) configuration optimally orients the amine group for hydrogen bonding with Asp³·³² of 5-HT~2C~.

Table 3: Synthetic Route to this compound

| Step | Reaction | Conditions | Yield |

|---|---|---|---|

| 1 | Rhodium-catalyzed cyclopropanation | Dirhodium(II)/styrene, CH~2~Cl~2~, 40°C | 85% |

| 2 | Pd-mediated Suzuki coupling | (4-Chloro-3-fluorophenyl)boronic acid, K~2~CO~3~ | 78% |

| 3 | Amine deprotection | HCl/EtOH, reflux | 92% |

Structure

3D Structure

Properties

IUPAC Name |

(1S,2R)-2-(4-chloro-3-fluorophenyl)cyclopropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFN/c10-7-2-1-5(3-8(7)11)6-4-9(6)12/h1-3,6,9H,4,12H2/t6-,9+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVNZCEIVEMZSLV-MUWHJKNJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=CC(=C(C=C2)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H]1N)C2=CC(=C(C=C2)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S,2R)-2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor, followed by the introduction of the amine group. One common method involves the reaction of 4-chloro-3-fluorobenzyl chloride with a cyclopropane derivative under basic conditions, followed by amination.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving the phenyl ring or the amine group.

Reduction: Reduction reactions may target the chloro or fluoro substituents, potentially leading to dehalogenation.

Substitution: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are often employed.

Major Products:

Oxidation: Products may include hydroxylated derivatives or quinones.

Reduction: Products may include dehalogenated cyclopropane amines.

Substitution: Products may include substituted phenylcyclopropane amines.

Scientific Research Applications

Pharmaceutical Development

The primary application of (1S,2R)-2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine lies in its use as an impurity in the synthesis of Ticagrelor. Ticagrelor is an antiplatelet drug that prevents blood clots in patients with cardiovascular diseases. The presence of this compound during the manufacturing process necessitates careful monitoring due to its potential effects on the purity and efficacy of the final product .

Fluorinated Compounds in Drug Design

Fluorinated compounds are increasingly prevalent in modern pharmaceuticals, constituting approximately 25–30% of newly introduced drugs. The introduction of fluorine atoms can significantly enhance the pharmacokinetic properties of drugs, including increased lipophilicity and metabolic stability . The unique properties imparted by fluorination make this compound a valuable model for studying the effects of halogenation on drug efficacy and safety.

Research on Receptor Agonists

Studies have indicated that derivatives of cyclopropanamines can act as selective agonists for serotonin receptors. Research has focused on modifying structures similar to this compound to identify compounds with antidepressant-like actions through their interaction with serotonin receptors . This line of investigation highlights the potential for developing new treatments for mood disorders.

Case Studies

Mechanism of Action

The mechanism by which (1S,2R)-2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine exerts its effects depends on its interaction with molecular targets. It may bind to specific receptors or enzymes, altering their activity. The exact pathways involved can vary based on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Phenyl Ring

Substituent positioning and halogenation significantly influence physicochemical and pharmacological properties. Below is a comparative analysis:

Table 1: Substituent-Based Comparison

Key Observations :

- Halogen vs.

- Fluorine Positioning: The 3,4-difluoro analog (1345413-20-8) is a known impurity in Ticagrelor synthesis, highlighting the sensitivity of biological systems to halogen positioning .

Stereochemical Variations

Stereochemistry is pivotal for receptor binding. For example:

Table 2: Stereochemical Comparison

Key Observations :

Physicochemical and Commercial Metrics

Table 3: Commercial and Stability Data

Biological Activity

(1S,2R)-2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine is a cyclopropanamine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique three-dimensional structure that may enhance its interaction with biological targets.

- Molecular Formula : C9H9ClFN

- Molecular Weight : 185.63 g/mol

- CAS Number : 1808068-84-9

- IUPAC Name : this compound

The biological activity of this compound has been primarily linked to its ability to interact with specific receptors and enzymes involved in various physiological processes.

Anticancer Activity

Recent studies indicate that this compound exhibits anticancer properties , particularly through mechanisms involving:

- Inhibition of Monoacylglycerol Lipase (MAGL) : This enzyme plays a critical role in the degradation of endocannabinoids, which are known to influence cancer progression and pain. Inhibition of MAGL by this compound has shown promise in reducing tumor growth and inducing apoptosis in cancer cell lines .

Neuropharmacological Effects

The compound's structural features suggest potential interactions with neurotransmitter receptors, which may lead to effects on:

- Mood Disorders : Preliminary findings suggest that cyclopropanamine derivatives could modulate serotonin and norepinephrine pathways, potentially offering therapeutic benefits for anxiety and depression .

Research Findings

A comprehensive review of literature reveals several significant findings regarding the biological activity of this compound:

Case Studies

-

Breast Cancer Treatment :

- A study involving the application of this compound on MCF7 breast cancer cells showed a marked decrease in cell viability and an increase in apoptosis markers when compared to control groups.

-

Pain Management :

- In animal models, administration of the compound resulted in significant analgesic effects, suggesting its potential as a novel pain management therapy.

Q & A

Q. What methods are recommended for determining the absolute configuration of (1S,2R)-2-(4-Chloro-3-fluorophenyl)cyclopropan-1-amine?

- Methodological Answer : The absolute configuration can be confirmed via single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL for refinement . For non-crystalline samples, chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a hexane/isopropanol mobile phase can resolve enantiomers. Circular dichroism (CD) spectroscopy may supplement these results by correlating Cotton effects with stereochemistry .

Q. How can the cyclopropane ring in this compound be synthesized with high stereochemical fidelity?

- Methodological Answer : The cyclopropane ring can be constructed via the Kulinkovich reaction using titanium-mediated coupling of 4-chloro-3-fluorostyrene with a protected amine precursor. Alternatively, a Simmons-Smith reaction with diethylzinc and CHI on a preformed allylic amine intermediate may achieve stereocontrol. Reaction conditions (e.g., temperature, catalyst) should be optimized to minimize diastereomer formation .

Q. What analytical techniques are essential for characterizing purity and structural integrity?

- Methodological Answer : Use H/C NMR to confirm the cyclopropane ring (characteristic deshielded protons at δ 1.5–2.5 ppm) and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight. Purity (>95%) should be assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Follow standard protocols for amine handling: use gloves, goggles, and a fume hood. The compound may form hydrochloride salts (hygroscopic); store under inert gas (N/Ar) at –20°C. Refer to precautionary codes P201 and P210 for pre-use instructions and ignition risks .

Advanced Research Questions

Q. How can conflicting crystallographic and computational data regarding the cyclopropane ring’s geometry be resolved?

- Methodological Answer : Discrepancies between SC-XRD bond lengths/angles and density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) may arise from crystal packing effects. Use the ORTEP-III GUI to visualize thermal ellipsoids and assess positional uncertainty in XRD data. Compare with gas-phase DFT-optimized structures to isolate environmental impacts .

Q. What strategies mitigate racemization during synthetic scale-up?

- Methodological Answer : Racemization often occurs under acidic/basic conditions or elevated temperatures. Protect the amine group as a tert-butoxycarbonyl (Boc) derivative during synthesis. Monitor enantiomeric excess (ee) via chiral HPLC at each step. Opt for low-temperature (<0°C) reaction conditions and avoid prolonged stirring in polar aprotic solvents .

Q. How does the electronic nature of the 4-chloro-3-fluorophenyl group influence biological activity?

- Methodological Answer : The electron-withdrawing Cl and F substituents enhance the phenyl ring’s electrophilicity, potentially improving binding to hydrophobic pockets in target proteins (e.g., platelet ADP receptors in ticagrelor analogs). Perform structure-activity relationship (SAR) studies by synthesizing analogs with substituent variations (e.g., 4-methyl, 4-methoxy) and comparing IC values in receptor assays .

Q. What computational tools predict the compound’s stability under physiological conditions?

- Methodological Answer : Use molecular dynamics (MD) simulations (e.g., GROMACS) with explicit solvent models to assess hydrolysis susceptibility of the cyclopropane ring. Calculate pKa values (via COSMO-RS) to predict protonation states in blood plasma. Pair with accelerated stability testing (40°C/75% RH for 4 weeks) to validate predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.